

N-Stearoyl-DL-dihydrolactocerebroside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	N-Stearoyl-DL-dihydrolactocerebroside
Cat. No.:	B091782

[Get Quote](#)

Disclaimer

The following document is a technical guide intended for researchers, scientists, and drug development professionals. Information regarding the specific compound **N-Stearoyl-DL-dihydrolactocerebroside** is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the biochemical properties and potential applications of this reagent by drawing parallels with closely related and better-studied glycosphingolipids, such as lactocerebrosides, galactocerebrosides, and psychosine. The experimental protocols and signaling pathways described herein are based on these analogs and should be adapted and validated for **N-Stearoyl-DL-dihydrolactocerebroside** with scientific rigor.

Introduction to N-Stearoyl-DL-dihydrolactocerebroside

N-Stearoyl-DL-dihydrolactocerebroside is a synthetic glycosphingolipid. Glycosphingolipids are integral components of cellular membranes and are involved in a myriad of biological processes, including cell recognition, adhesion, and signal transduction. The structure of **N-Stearoyl-DL-dihydrolactocerebroside** comprises a ceramide backbone, which consists of a sphingoid base (dihydrosphingosine) N-acylated with stearic acid, and a disaccharide head group (lactose). The "DL" designation indicates a racemic mixture of stereoisomers.

While specific biological activities of **N-Stearoyl-DL-dihydrolactocerebroside** are not extensively documented, its structural similarity to endogenous glycosphingolipids suggests its potential utility as a biochemical reagent in various research areas.

Table 1: Physicochemical Properties of **N-Stearoyl-DL-dihydrolactocerebroside**

Property	Value
CAS Number	15373-20-3
Molecular Formula	C ₄₈ H ₉₃ NO ₁₃
Molecular Weight	892.25 g/mol
Synonyms	N-Stearoyl-DL-dihydrolactocerebroside

Potential Biological Activities and Research Applications (Based on Analogs)

Based on the known functions of structurally similar glycosphingolipids, **N-Stearoyl-DL-dihydrolactocerebroside** could be investigated for its role in the following areas:

- **Enzyme Modulation:** As an analog of natural cerebrosides, it may act as a substrate, inhibitor, or activator of enzymes involved in glycosphingolipid metabolism. For instance, galactocerebrosides are known to stimulate the activity of epidermal β -glucocerebrosidase, an enzyme crucial for maintaining the skin's permeability barrier.[\[1\]](#)
- **Cell Signaling:** Lactosylceramide, a closely related compound, is a bioactive lipid that can initiate signaling cascades leading to inflammation and oxidative stress.[\[2\]](#) Psychosine (galactosylsphingosine), another related molecule, is a cytotoxic lipid that can induce apoptosis and inhibit protein kinase C (PKC).[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Neurobiology:** Galactocerebrosides are major components of myelin, the protective sheath around nerve fibers.[\[6\]](#)[\[7\]](#) Analogs can be used to study myelination, demyelination, and the pathogenesis of neurological disorders like Krabbe disease, which is characterized by the accumulation of psychosine.[\[3\]](#)[\[8\]](#)

- Drug Delivery: The lipid nature of **N-Stearoyl-DL-dihydrolactocerebroside** could be exploited for the development of liposomal drug delivery systems.

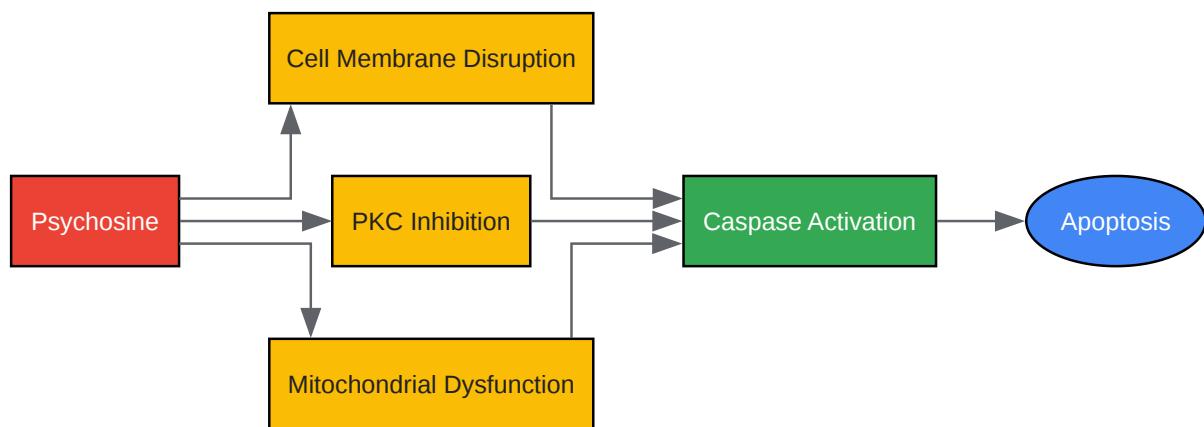
Experimental Protocols (Adapted from Analog Studies)

The following are generalized protocols based on studies of related glycosphingolipids. Researchers should optimize these protocols for their specific experimental setup and for use with **N-Stearoyl-DL-dihydrolactocerebroside**.

Cell Viability Assay (MTT Assay)

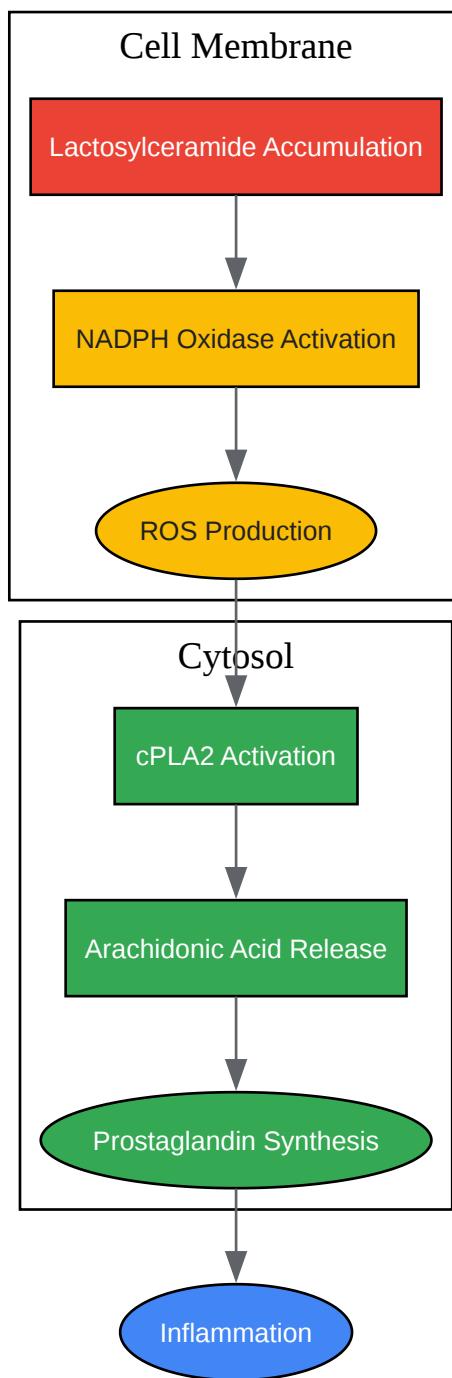
This protocol assesses the effect of the compound on cell viability, for instance, in oligodendrocyte or microglia cell lines.

- Cell Seeding: Plate cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Treatment: Prepare a stock solution of **N-Stearoyl-DL-dihydrolactocerebroside** in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the treatment medium. Include a vehicle control (medium with the same concentration of DMSO).
- Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Express the results as a percentage of the vehicle-treated control.


Western Blot for Signaling Protein Phosphorylation

This protocol can be used to investigate the effect of **N-Stearoyl-DL-dihydrolactocerebroside** on signaling pathways, for example, the phosphorylation of kinases in the NF-κB or JNK pathways, which are known to be modulated by psychosine.[\[9\]](#)

- Cell Lysis: After treatment with the compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.


Signaling Pathways and Visualizations

The following diagrams illustrate signaling pathways that may be modulated by **N-Stearoyl-DL-dihydrolactocerebroside**, based on the activities of its analogs.

[Click to download full resolution via product page](#)

Caption: Potential mechanism of psychosine-induced apoptosis.

[Click to download full resolution via product page](#)

Caption: Lactosylceramide-mediated inflammatory signaling cascade.

Conclusion

N-Stearoyl-DL-dihydrolactocerebroside is a biochemical reagent with potential applications in studying the diverse roles of glycosphingolipids in cellular processes. While direct experimental data for this specific compound is scarce, the known biological activities of its structural analogs provide a strong rationale for its use in investigating enzyme activity, cell signaling, and the pathophysiology of various diseases. The protocols and pathways outlined in this guide offer a starting point for researchers to explore the biochemical functions of **N-Stearoyl-DL-dihydrolactocerebroside** and its potential as a tool in drug discovery and development. It is imperative that future studies focus on elucidating the specific biological effects of this compound to fully realize its scientific potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Galactocerebroside and not glucocerebroside or ceramide stimulate epidermal beta-glucocerebrosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. oxfordreference.com [oxfordreference.com]
- 7. pnas.org [pnas.org]
- 8. Identification of a Molecular Target of Psychosine and Its Role in Globoid Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- To cite this document: BenchChem. [N-Stearoyl-DL-dihydrolactocerebroside: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b091782#n-stearoyl-dl-dihydrolactocerebroside-as-a-biochemical-reagent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com